Cas no 28272-96-0 (2-Ethenylbenzaldehyde)

2-Ethenylbenzaldehyde 化学的及び物理的性質
名前と識別子
-
- Benzaldehyde,2-ethenyl-
- 2-ethenylbenzaldehyde
- 2-vinylbenzaldehyde
- Benzaldehyde,2-ethenyl
- ETHENYLBENZALDEHYDE
- ortho-vinylbenzaldehyde
- o-vinyl-benzaldehyde
- styrene-2-carboxaldehyde
- vinylbenzaldehyde
- 2-Ethenylbenzaldehyde
-
- MDL: MFCD01321324
- インチ: 1S/C9H8O/c1-2-8-5-3-4-6-9(8)7-10/h2-7H,1H2
- InChIKey: DHEJIZSVHGOKMJ-UHFFFAOYSA-N
- ほほえんだ: O=CC1C=CC=CC=1C=C
計算された属性
- せいみつぶんしりょう: 132.05800
じっけんとくせい
- PSA: 17.07000
- LogP: 2.14210
2-Ethenylbenzaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137066-5g |
2-Vinylbenzaldehyde |
28272-96-0 | 97% | 5g |
¥7020 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1137066-1g |
2-Vinylbenzaldehyde |
28272-96-0 | 97% | 1g |
¥2386 | 2023-04-14 | |
abcr | AB528887-250 mg |
2-Vinylbenzaldehyde, 95%; . |
28272-96-0 | 95% | 250MG |
€214.50 | 2023-04-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V97600-5g |
2-Vinylbenzaldehyde |
28272-96-0 | 97% (stabilized with TBC) | 5g |
¥5227.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V97600-1g |
2-Vinylbenzaldehyde |
28272-96-0 | 97% (stabilized with TBC) | 1g |
¥2084.0 | 2024-07-18 | |
Alichem | A019142836-10g |
2-Vinylbenzaldehyde |
28272-96-0 | 97% | 10g |
$1000.00 | 2023-09-02 | |
Chemenu | CM251910-5g |
2-Vinylbenzaldehyde |
28272-96-0 | 95+% | 5g |
$561 | 2021-06-16 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V97600-250mg |
2-Vinylbenzaldehyde |
28272-96-0 | 97% (stabilized with TBC) | 250mg |
¥684.0 | 2024-07-18 | |
Chemenu | CM251910-5g |
2-Vinylbenzaldehyde |
28272-96-0 | 95+% | 5g |
$561 | 2022-06-11 | |
Chemenu | CM251910-10g |
2-Vinylbenzaldehyde |
28272-96-0 | 95+% | 10g |
$888 | 2021-06-16 |
2-Ethenylbenzaldehyde 関連文献
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Deng-Yuan Li,An Wang,Xiao-Ping Zhu,Wei Feng,Pei-Nian Liu Chem. Commun. 2019 55 3339
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2. Dihydroisoquinolinium salts: catalysts for asymmetric epoxidationPhilip C. Bulman Page,Gerasimos A. Rassias,David Barros,Donald Bethell,Mark B. Schilling J. Chem. Soc. Perkin Trans. 1 2000 3325
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Bingjian Gao,Suchen Zou,Guoqing Yang,Yongzheng Ding,Hanmin Huang Chem. Commun. 2020 56 12198
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4. 843. 1 : 2-Dihydro-2-thianaphthalene derivatives. Part III. Further examples of the conversion of 1 : 2-dihydro-1-keto-2-thianaphthalenes into indanonesJ. J. Brown,G. T. Newbold J. Chem. Soc. 1952 4397
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Guoxue He,Jinyu Ma,Jianhui Zhou,Chunpu Li,Hong Liu,Yu Zhou Green Chem. 2021 23 1036
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Joseph Derosa,Omar Apolinar,Taeho Kang,Van T. Tran,Keary M. Engle Chem. Sci. 2020 11 4287
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Ankush Banerjee,Samrat Kundu,Arya Bhattacharyya,Samrat Sahu,Modhu Sudan Maji Org. Chem. Front. 2021 8 2710
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Benjamin Bradshaw,Paul Evans,Jane Fletcher,Alan T. L. Lee,Paul G. Mwashimba,Daniel Oehlrich,Eric J. Thomas,Robin H. Davies,Benjamin C. P. Allen,Kenneth J. Broadley,Amar Hamrouni,Christine Escargueil Org. Biomol. Chem. 2008 6 2138
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Iain D. G. Watson,F. Dean Toste Chem. Sci. 2012 3 2899
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10. Synthesis and reactions of Biginelli-compounds. Part 14.1 A rhodium-induced cyclization–cycloaddition sequence for the construction of conformationally rigid calcium channel modulators of the dihydropyrimidine typeBirgit Jauk,Ferdinand Belaj,C. Oliver Kappe J. Chem. Soc. Perkin Trans. 1 1999 307
2-Ethenylbenzaldehydeに関する追加情報
Benzaldehyde, 2-ethenyl- (CAS No. 28272-96-0): A Comprehensive Overview in Modern Chemical Research
The compound Benzaldehyde, 2-ethenyl-, identified by the chemical abstracts service number CAS No. 28272-96-0, represents a fascinating molecule with significant applications in the field of organic chemistry and pharmaceutical research. This benzaldehyde derivative, characterized by the presence of an ethenyl group at the 2-position, has garnered attention due to its unique structural properties and versatile reactivity. This introduction aims to provide a detailed exploration of this compound, its chemical characteristics, synthetic pathways, and its emerging role in contemporary scientific advancements.
Benzaldehyde derivatives have long been studied for their potential in various chemical transformations. The ethenyl-substituted benzaldehyde (CAS No. 28272-96-0) is particularly noteworthy for its ability to participate in a wide range of reactions, including condensation reactions, polymerization processes, and as a precursor in the synthesis of more complex organic molecules. The presence of the aldehyde functional group and the ethenyl side chain allows for diverse interactions with other molecular entities, making it a valuable building block in synthetic chemistry.
In recent years, there has been growing interest in the applications of Benzaldehyde, 2-ethenyl- in pharmaceutical research. Its structural motif is reminiscent of several bioactive compounds, suggesting potential therapeutic applications. Researchers have been exploring its role as an intermediate in the synthesis of novel drugs targeting various diseases. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory effects on certain enzymes implicated in metabolic disorders. The ability to modify the benzaldehyde core through further chemical transformations opens up avenues for designing molecules with tailored biological activities.
The synthesis of Benzaldehyde, 2-ethenyl- (CAS No. 28272-96-0) typically involves strategic functionalization of benzaldehyde precursors. One common approach is the reaction of benzaldehyde with acetylene derivatives under controlled conditions to introduce the ethenyl group at the desired position. Advances in catalytic systems have enabled more efficient and selective synthesis routes, reducing byproduct formation and improving yields. These synthetic methodologies are crucial for ensuring a stable supply of high-purity material for further research and industrial applications.
Another area where Benzaldehyde, 2-ethenyl- has shown promise is in materials science. The compound’s ability to form stable radicals makes it useful in polymer chemistry, particularly in the development of conductive polymers and advanced materials. Researchers have investigated its incorporation into polymer backbones to enhance material properties such as electrical conductivity and thermal stability. These innovations are particularly relevant in the context of next-generation electronic devices and sustainable materials.
The role of Benzaldehyde, 2-ethenyl- (CAS No. 28272-96-0) extends beyond traditional organic synthesis into more specialized fields such as photochemistry and supramolecular chemistry. Its photophysical properties have been studied for potential applications in optoelectronic devices and light-emitting materials. Additionally, its interactions with other molecular components allow for the design of complex supramolecular structures, which are integral to advancements in nanotechnology and molecular recognition systems.
In conclusion, Benzaldehyde, 2-ethenyl- represents a versatile and intriguing compound with broad implications across multiple scientific disciplines. Its unique structural features enable diverse applications ranging from pharmaceutical intermediates to advanced materials and cutting-edge technological innovations. As research continues to uncover new synthetic strategies and functional possibilities, the significance of this benzaldehyde derivative is likely to grow further, solidifying its place as a key molecule in modern chemical research.
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